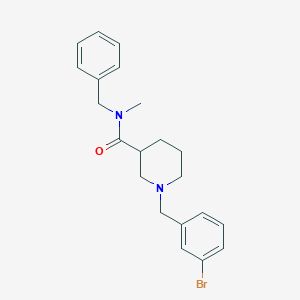![molecular formula C25H26N2O5 B246910 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as DNLA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. DNLA belongs to a class of compounds known as benzoyl-piperazines, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's mechanism of action is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism is that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine inhibits the activity of enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Another proposed mechanism is that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine modulates the activity of dopamine receptors, leading to its potential as an antipsychotic agent.
Biochemical and Physiological Effects
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of dopamine receptors. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes.
One limitation of using 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on developing derivatives of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine with improved efficacy and selectivity. Additionally, research could explore the potential of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in combination with other therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-naphthol in the presence of triethylamine to form the intermediate 3,4-dimethoxybenzoyl-2-naphthol ether. This intermediate is then reacted with piperazine in the presence of acetic anhydride to form 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential as a therapeutic agent in a variety of contexts. One area of research has focused on its potential as an anticancer agent. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can induce apoptosis, or programmed cell death, in cancer cells and inhibit their growth. Additionally, 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have antiproliferative effects on cancer cells.
Another area of research has focused on 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine's potential as an antipsychotic agent. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine can modulate the activity of dopamine receptors, which are implicated in the development of psychotic disorders such as schizophrenia.
Propriétés
Formule moléculaire |
C25H26N2O5 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-10-8-20(16-23(22)31-2)25(29)27-13-11-26(12-14-27)24(28)17-32-21-9-7-18-5-3-4-6-19(18)15-21/h3-10,15-16H,11-14,17H2,1-2H3 |
Clé InChI |
BPOJRVXDQLCHPM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)




![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)

